3-chloro-4-fluoro-N-ethylbenzamide
Description
3-Chloro-4-fluoro-N-ethylbenzamide is a benzamide derivative featuring a chloro substituent at position 3, a fluoro substituent at position 4, and an ethyl group attached to the amide nitrogen. Benzamides are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer synthesis due to their stability and tunable reactivity. The chloro and fluoro substituents likely enhance its lipophilicity and metabolic stability, while the ethyl group may influence steric and electronic properties .
Properties
Molecular Formula |
C9H9ClFNO |
|---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
3-chloro-N-ethyl-4-fluorobenzamide |
InChI |
InChI=1S/C9H9ClFNO/c1-2-12-9(13)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
FQAWCBBESHVGCL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Key Properties of Selected Benzamides
Preparation Methods
General Procedure for Schotten-Baumann Coupling
The most widely reported method involves reacting 3-chloro-4-fluorobenzoyl chloride with ethylamine in a biphasic system:
-
Reagents :
-
3-Chloro-4-fluorobenzoyl chloride (1.0 equiv)
-
Ethylamine (1.2 equiv, 33% aqueous solution)
-
Triethylamine (1.5 equiv) in CHCl (0.25 M)
-
-
Steps :
Alternative Solvent Systems
Polar aprotic solvents enhance reactivity in moisture-sensitive conditions:
| Solvent | Base | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| CHCN | Pyridine | 0°C → RT | 6 h | 78% | |
| THF | NaHCO | Reflux | 4 h | 72% | |
| Toluene | EtN | 60°C | 3 h | 85% |
Reaction completion is confirmed by TLC (R = 0.45 in hexane:EtOAc 2:1).
Catalytic Amidation Strategies
Lewis Acid-Catalyzed Reactions
Boron trifluoride etherate (BF·EtO) accelerates amide bond formation:
Microwave-Assisted Synthesis
Microwave irradiation shortens reaction times:
Mechanistic Insights
Reaction Pathway
The process follows a two-step mechanism:
Side Reactions and Mitigation
-
Hydrolysis : Controlled by anhydrous conditions (molecular sieves).
-
Over-alkylation : Suppressed using ethylamine hydrochloride.
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
-
(400 MHz, CDCl):
δ 7.85 (dd, Hz, 1H), 7.62 (m, 1H), 7.45 (t, Hz, 1H), 3.42 (q, Hz, 2H), 1.25 (t, Hz, 3H). -
(101 MHz, CDCl):
δ 167.2 (C=O), 135.8 (C-Cl), 132.1 (C-F), 128.9, 126.4, 117.8, 39.5 (CH), 14.7 (CH).
Industrial-Scale Adaptations
Continuous Flow Synthesis
Q & A
Q. What are the optimal synthetic routes for 3-chloro-4-fluoro-N-ethylbenzamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves coupling 3-chloro-4-fluorobenzoic acid derivatives with ethylamine. A two-step approach is common:
Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) to convert the acid to its acyl chloride intermediate.
Amide bond formation : React the acyl chloride with ethylamine in anhydrous dichloromethane (DCM) under nitrogen, with triethylamine (TEA) as a base to scavenge HCl.
Optimization Strategies :
- Temperature : Maintain 0–5°C during acyl chloride formation to minimize side reactions.
- Solvent : Use DCM for its low polarity, which reduces hydrolysis of the acyl chloride.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity. A reported yield of 54% was achieved for a structurally similar compound using analogous conditions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃). The ethyl group’s methyl protons appear as a triplet (~1.1 ppm), while aromatic protons show splitting patterns due to chloro and fluoro substituents .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak (e.g., m/z 215.6 [M+H]+ for related benzamides) .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles. For example, a similar compound (4-chloro-N-(3-chlorophenyl)benzamide) showed a dihedral angle of 85.2° between aromatic rings, critical for understanding solid-state packing .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Functional Selection : Hybrid functionals like B3LYP (Becke-3-parameter-Lee-Yang-Parr) with exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energy errors <2.4 kcal/mol) .
- Basis Sets : Use 6-311++G(d,p) for geometry optimization and vibrational frequency analysis.
- Reactivity Insights :
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., carbonyl carbon) susceptible to nucleophilic attack.
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions.
Table 1 : DFT Performance for Benzamide Derivatives
| Functional | Avg. Error (kcal/mol) | Application |
|---|---|---|
| B3LYP (with exact exchange) | 2.4 | Thermochemistry |
| M06-2X | 3.1 | Non-covalent interactions |
Q. What strategies can elucidate the structure-activity relationships (SAR) of this compound in biological systems?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace ethyl with isopropyl) to assess steric effects.
- Biological Assays :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (IC50 determination).
- Receptor Binding : Radioligand displacement studies (e.g., for GPCRs) quantify affinity (Ki values).
- Computational Docking : AutoDock Vina or Schrödinger Suite predicts binding modes. For example, trifluoromethyl-substituted benzamides showed enhanced hydrophobic interactions in agrochemical targets .
Q. How does the substitution pattern on the benzamide ring influence intermolecular interactions in solid-state structures?
Methodological Answer:
- Crystallographic Analysis :
- Thermal Analysis : Differential scanning calorimetry (DSC) correlates melting points with packing efficiency.
Q. How can conflicting spectroscopic data for this compound derivatives be resolved?
Methodological Answer:
- Contradiction Analysis :
- Collaborative Validation : Cross-reference results with multiple techniques (e.g., IR for carbonyl confirmation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
